4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
BMI-1026 is a potent cdk inhibitor with potential anticancer activity. BMI-1026 induced a strong cell cycle alteration with potent inhibitory activities against cyclin-dependent kinases, collectively known as Cdks. BMI-1026 imposes a potent G(2)-M arrest and mild G(1)-S and S arrests. In vitro BMI-1026 induces a mitotic catastrophe and precocious mitotic exit even in the presence of nocodazole. These defects appeared to lead to apoptotic cell death in tumorigenic cell lines. Consistent with the induction of mitotic defects and apoptosis, BMI-1026 imposed a selective sensitivity to proliferating versus differentiating or growth-arrested mouse keratinocytes. These data suggest that BMI-1026 could be developed as a potential anti-Cdk1 chemotherapeutic agent.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is involved in the synthesis of various heterocyclic compounds. A study by Komkov et al. (2006) demonstrates the synthesis of new pyrido[2,3-d]pyrimidine derivatives using a three-component condensation method involving 5-acetyl-4-aminopyrimidines (Komkov et al., 2006).
Medicinal Chemistry
This compound is also significant in medicinal chemistry. For instance, the work by Altenbach et al. (2008) involves the structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, indicating its potential role in drug development (Altenbach et al., 2008).
Supramolecular Chemistry
In supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, suggesting the utility of such compounds in the development of complex molecular systems (Aakeröy et al., 2007).
Synthesis of Pyrimidine Derivatives
In the area of organic synthesis, Nofal et al. (2011) reported the synthesis of new pyrimidine derivatives, which further underlines the versatility of this compound in synthesizing a wide range of chemically significant molecules (Nofal et al., 2011).
Analytical and Material Science
In material science, the work by Bloor et al. (2001) on the luminescence properties of TCNQ adducts, including derivatives of aminopyrimidines, showcases the potential application in analytical chemistry and material science (Bloor et al., 2001).
Properties
CAS No. |
477726-77-5 |
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Molecular Formula |
C14H12N6O |
Molecular Weight |
280.28 |
IUPAC Name |
2,4-bis(2-aminopyrimidin-4-yl)phenol |
InChI |
InChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
WVOLVWGMFQNPHB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)C3=NC(=NC=C3)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMI1026; BMI 1026; BMI-1026 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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